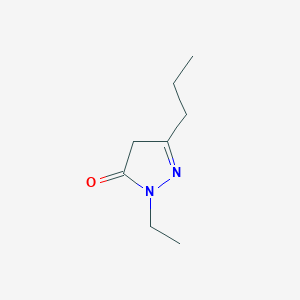
1-Ethyl-3-propyl-1H-pyrazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro-5-propyl- is a heterocyclic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a five-membered ring structure with two nitrogen atoms and one oxygen atom, making it a versatile scaffold for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro-5-propyl- typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method is the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions, followed by the addition of propyl bromide to introduce the propyl group at the 5-position . The reaction is usually carried out in an alcoholic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro-5-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different substituents at the 3-position.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding dihydropyrazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and aryl halides are commonly used in substitution reactions, often in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro-5-propyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro-5-propyl- involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Known for its use in medicinal chemistry and as a precursor for various pharmaceuticals.
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-: Used in the synthesis of heterocyclic compounds and exhibits similar biological activities.
Uniqueness
3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro-5-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and propyl groups enhance its lipophilicity and bioavailability, making it a valuable compound for drug development and other applications .
Propriétés
Formule moléculaire |
C8H14N2O |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-ethyl-5-propyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C8H14N2O/c1-3-5-7-6-8(11)10(4-2)9-7/h3-6H2,1-2H3 |
Clé InChI |
ZSVLDXSIVLBDPK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN(C(=O)C1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















